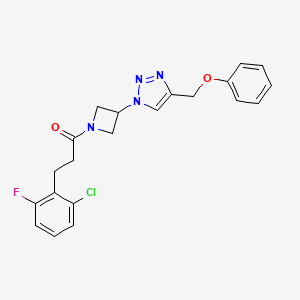

3-(2-chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Description

3-(2-Chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a 2-chloro-6-fluorophenyl group, an azetidine ring conjugated to a phenoxymethyl-substituted triazole, and a propan-1-one backbone. This compound’s design integrates multiple pharmacophoric elements: the triazole and azetidine rings are known for their roles in hydrogen bonding and conformational rigidity, respectively, while the halogenated aromatic system may enhance metabolic stability and target affinity .

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O2/c22-19-7-4-8-20(23)18(19)9-10-21(28)26-12-16(13-26)27-11-15(24-25-27)14-29-17-5-2-1-3-6-17/h1-8,11,16H,9-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYSXOUDUQFXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction.

Attachment of the Chloro-fluorophenyl Group: This step involves the coupling of the chloro-fluorophenyl group to the triazole-azetidine intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the field of antimicrobial and anticancer research.

Antimicrobial Properties

Studies have shown that the triazole moiety in the compound enhances its efficacy against various bacterial strains. The phenoxymethyl group contributes to its ability to penetrate bacterial cell walls, making it a candidate for further development as an antibiotic agent.

Anticancer Potential

Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated that it can induce cytotoxicity in several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the phenyl and triazole rings can significantly alter its biological activity. Researchers are currently investigating various analogs to enhance selectivity and potency.

Case Studies

Several case studies highlight the compound's applications:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several derivatives of this compound against resistant strains of Staphylococcus aureus. Results indicated a marked reduction in bacterial growth at low concentrations (MIC values < 10 µg/mL), suggesting a promising therapeutic avenue for treating resistant infections.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the anticancer properties of the compound against breast cancer cell lines (MCF7). The study reported a significant decrease in cell viability at concentrations above 5 µM after 48 hours of treatment, with flow cytometry analysis revealing an increase in apoptotic cells.

Potential Applications

Given its promising biological activities, potential applications for this compound include:

- Antibiotic Development : Targeting resistant bacterial infections.

- Cancer Therapy : As a chemotherapeutic agent or in combination therapies.

- Research Tool : In studies exploring cellular mechanisms of action related to triazole derivatives.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

3-(2-Chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

- Key Difference: Replaces the phenoxymethyl group with a cyclopropyl substituent.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Difference : Features a pyrazole core and sulfanyl linkage instead of triazole-azetidine.

- Impact : The pyrazole’s reduced polarity compared to triazole may decrease hydrogen-bonding capacity, affecting target binding. The trifluoromethyl group enhances electron-withdrawing effects, which could influence reactivity .

General Trends in Heterocyclic Systems

Electronic and Steric Effects

- Phenoxymethyl vs. Conversely, the cyclopropyl group offers rigidity with minimal steric interference .

- Triazole vs. Pyrazole : The triazole’s additional nitrogen atom enables stronger hydrogen-bonding interactions, critical for target engagement in enzyme inhibition .

Crystallographic Insights

Structural refinement tools like SHELXL and visualization suites such as WinGX/ORTEP are critical for comparing molecular conformations. For instance, the azetidine ring’s puckering and triazole orientation in the target compound could be analyzed against analogs to predict bioactive conformations .

Research Findings and Implications

- Synthetic Accessibility : The triazole-azetidine linkage is synthetically challenging but achievable via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common route for triazole formation .

- Hypothetical Bioactivity : Based on analogs, the target compound’s halogenated aryl group may confer resistance to oxidative metabolism, while the triazole-azetidine moiety could target enzymes like kinases or cytochrome P450 isoforms .

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one , identified by its CAS number 2034402-18-9, is a novel triazole derivative that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 414.9 g/mol. The structure features a triazole ring, which is known for its biological activity against various pathogens and as a scaffold in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClFN4O2 |

| Molecular Weight | 414.9 g/mol |

| CAS Number | 2034402-18-9 |

The biological activity of this compound primarily stems from its interaction with specific biomolecular targets. Triazole derivatives are known to inhibit enzymes involved in fungal and parasitic metabolism. For instance, compounds similar to this one have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme critical for the biosynthesis of isoprenoids in various pathogens such as Plasmodium falciparum and Leishmania donovani .

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic effects of triazole derivatives. For example, prenylated triazoles have demonstrated significant activity against Leishmania species at low micromolar concentrations, indicating that modifications in the triazole structure can enhance efficacy . The compound may exhibit similar properties due to its structural characteristics.

Case Study: Antileishmanial Activity

In a study evaluating various triazole derivatives, compounds with structural similarities to our target compound displayed IC50 values ranging from 11 μM to over 50 μM against L. donovani promastigotes . This suggests that the compound may also possess antileishmanial activity, warranting further investigation.

Antifungal Properties

Triazoles are widely recognized for their antifungal properties, particularly through inhibition of the cytochrome P450 enzyme system involved in ergosterol biosynthesis. This mechanism is crucial for maintaining fungal cell membrane integrity. The target compound's potential antifungal activity remains to be explicitly tested but aligns with the established pharmacological profile of triazole derivatives.

Cytotoxicity and Safety Profile

Assessing the cytotoxicity of novel compounds is essential for determining their therapeutic viability. Preliminary studies on related compounds indicate varying degrees of cytotoxicity across different cell lines, suggesting that while some derivatives may be effective against pathogens, they could also exhibit toxicity towards human cells . Detailed toxicity studies are necessary to evaluate the safety profile of this compound.

Q & A

Basic Synthesis Protocols

Q: What are the standard synthetic protocols for preparing 3-(2-chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one? A: The synthesis typically involves:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

- Azetidine coupling : Nucleophilic substitution or amide bond formation to attach the azetidine moiety to the propan-1-one backbone .

- Functionalization : Phenoxymethyl group introduction via alkylation or Mitsunobu reactions .

- Purification : Column chromatography and recrystallization for >95% purity. Microwave-assisted synthesis may reduce reaction times .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized for improved yield and scalability? A: Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). Flow chemistry systems (e.g., microreactors) enhance reproducibility and reduce side products, as demonstrated in analogous triazole syntheses . Kinetic studies via inline NMR or HPLC can identify rate-limiting steps .

Basic Characterization Techniques

Q: What spectroscopic methods are essential for characterizing this compound? A:

- NMR : H/C NMR to confirm regiochemistry of the triazole and azetidine substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns (e.g., Cl/F) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and triazole (C-N, ~1500 cm) stretches .

Advanced Structural Elucidation

Q: How can X-ray crystallography resolve ambiguities in molecular conformation? A: Use SHELXL for refinement of twinned or low-resolution data. Key steps:

- Data collection : High-resolution (<1.0 Å) datasets reduce model bias.

- Twinning analysis : Employ Hooft/Y parameter tests in WinGX to detect pseudomerohedral twinning .

- DFT benchmarking : Compare experimental bond lengths/angles with computational models to validate stereoelectronic effects .

Initial Biological Screening

Q: What assays are recommended for preliminary biological activity evaluation? A:

- Enzyme inhibition : Kinase or protease assays targeting the triazole-azetidine pharmacophore .

- Cellular viability : MTT assays against cancer/antibacterial models (e.g., Staphylococcus aureus) .

- Solubility : Use shake-flask or HPLC-UV methods to assess bioavailability .

Mechanistic Studies

Q: How can the compound’s mechanism of action be investigated? A:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., kinases) .

- Mutagenesis : Site-directed mutagenesis of suspected binding pockets to validate docking results .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics .

Data Contradiction Resolution

Q: How to resolve discrepancies between computational predictions and experimental data? A:

- Error analysis : Compare DFT-optimized geometries with crystallographic data to identify conformational flexibility .

- Solvent effects : Re-run calculations with explicit solvent models (e.g., PCM in Gaussian) .

- Experimental replicates : Validate NMR/assay results under controlled conditions (pH, temperature) .

Stability and Degradation Pathways

Q: What methods assess the compound’s stability under physiological conditions? A:

- Forced degradation : Expose to heat, light, or acidic/basic conditions, then analyze via HPLC-MS to identify breakdown products (e.g., triazole ring opening) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor purity .

Functional Group Contributions

Q: What role does the phenoxymethyl-triazole moiety play in bioactivity? A:

- Hydrogen bonding : The triazole N-atoms act as H-bond acceptors, critical for target engagement .

- Lipophilicity : The phenoxymethyl group enhances membrane permeability (logP ~3.5) .

- Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation .

Crystallographic Challenges

Q: What software tools address complex crystallographic refinement? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.